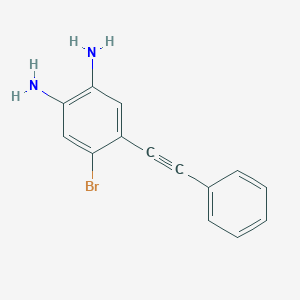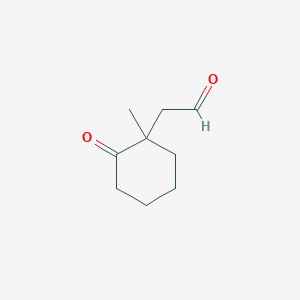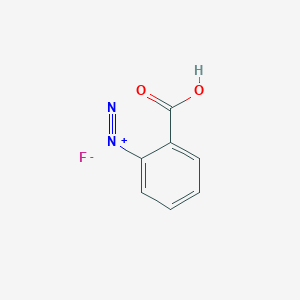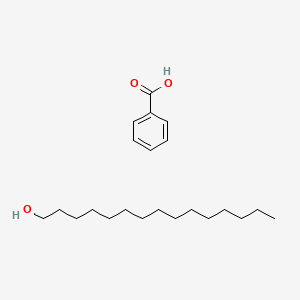
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a bromine atom, a phenylethynyl group, and two amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine typically involves multiple steps, starting with the bromination of a benzene derivative. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The amino groups are then introduced through nitration followed by reduction or direct amination reactions .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and phenylethynyl groups can direct further substitutions on the benzene ring.
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and phenylacetylene.
Nitration and Reduction: Nitric acid (HNO3) for nitration followed by reduction using hydrogen gas (H2) and a palladium catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of different amine derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-5-(phenylethynyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenylethynyl groups can enhance binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents .
Comparación Con Compuestos Similares
- 4-Bromo-1,2-dimethoxybenzene
- 4-Bromo-1,2-dimethylbenzene
- 1-Bromo-2-phenylacetylene
Comparison: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is unique due to the presence of both the phenylethynyl group and the amino groups, which provide distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and functionality that can be leveraged in various applications .
Propiedades
Número CAS |
105637-86-3 |
|---|---|
Fórmula molecular |
C14H11BrN2 |
Peso molecular |
287.15 g/mol |
Nombre IUPAC |
4-bromo-5-(2-phenylethynyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H11BrN2/c15-12-9-14(17)13(16)8-11(12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,16-17H2 |
Clave InChI |
CSOYDIHEPVCZOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)


![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)


![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)
![2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane](/img/structure/B14343644.png)


![N-{[2-(1H-Pyrrol-1-yl)phenyl]methyl}propanamide](/img/structure/B14343651.png)


